1,10-Phenanthroline-2-carbonitrile

Catalog No.
S1540711
CAS No.
1082-19-5
M.F
C13H7N3
M. Wt
205.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,10-Phenanthroline-2-carbonitrile

CAS Number

1082-19-5

Product Name

1,10-Phenanthroline-2-carbonitrile

IUPAC Name

1,10-phenanthroline-2-carbonitrile

Molecular Formula

C13H7N3

Molecular Weight

205.21 g/mol

InChI

InChI=1S/C13H7N3/c14-8-11-6-5-10-4-3-9-2-1-7-15-12(9)13(10)16-11/h1-7H

InChI Key

LSMQCFPLQFCYAW-UHFFFAOYSA-N

SMILES

C1=CC2=C(C3=C(C=C2)C=CC(=N3)C#N)N=C1

Canonical SMILES

C1=CC2=C(C3=C(C=C2)C=CC(=N3)C#N)N=C1

Coordination Chemistry:

1,10-Phenanthroline-2-carbonitrile acts as a chelating ligand, meaning it can bind to a metal ion through multiple donor atoms (nitrogen atoms in this case). This property makes it valuable for studying coordination chemistry, the branch of chemistry concerned with the formation, structure, and properties of coordination complexes . Researchers use this compound to:

  • Synthesize and characterize new metal complexes: By varying the metal ion and reaction conditions, scientists can design and prepare novel coordination complexes with tailored properties. These complexes can exhibit interesting catalytic activity, luminescence (light emission), or magnetic behavior, depending on the metal and the surrounding ligands .
  • Understand metal-ligand interactions: Studying the formation and properties of 1,10-phenanthroline-2-carbonitrile complexes with different metals helps researchers gain insights into the nature of metal-ligand bonding and the factors influencing complex stability .

Material Science:

The unique properties of coordination complexes formed with 1,10-phenanthroline-2-carbonitrile make them interesting candidates for various material science applications. These include:

  • Development of functional materials: Researchers are exploring the potential of these complexes in designing materials with desired functionalities, such as light-emitting diodes (LEDs), organic photovoltaics (solar cells), and sensors .
  • Molecular recognition and self-assembly: The specific binding interactions between the ligand and metal ions can be exploited to create self-assembled structures with well-defined architectures. These structures have potential applications in catalysis, drug delivery, and molecular electronics .

Medicinal Chemistry:

While not extensively explored, 1,10-phenanthroline-2-carbonitrile has shown potential applications in medicinal chemistry due to its ability to interact with metal ions involved in biological processes.

  • Development of metallodrugs: Researchers are investigating the possibility of using this compound or its derivatives to design metallodrugs, which are drugs that contain a metal ion. These drugs can target specific biological pathways involving metal ions, potentially leading to new therapeutic strategies .

1,10-Phenanthroline-2-carbonitrile is an organic compound with the molecular formula C₁₃H₇N₃. It features a phenanthroline backbone, which is a fused ring system consisting of three fused benzene rings. The presence of a cyano group (-C≡N) at the 2-position of the phenanthroline structure imparts unique chemical properties, making it a subject of interest in various fields, including coordination chemistry and materials science. This compound is known for its ability to form stable complexes with metal ions, which enhances its utility in catalysis and sensor applications.

The primary application of PhCN lies in its ability to form complexes with transition metals. The electron-deficient nature of PhCN, particularly due to the nitrile group, allows it to donate electron density to metal centers. This complex formation plays a role in various areas of research, including:

  • Catalysis: PhCN can act as a ligand in catalysts for organic reactions. The metal-PhCN complex can activate substrates or intermediates, facilitating bond formation or cleavage.
  • Material Science: PhCN can be incorporated into the design of functional materials. For instance, PhCN-metal complexes can be used in semiconductors or light-emitting devices due to their unique electronic properties.

  • Coordination Chemistry: It readily forms complexes with transition metals such as copper, manganese, and ruthenium. These complexes often exhibit interesting electronic and photophysical properties .
  • Nucleophilic Substitution: The cyano group can undergo nucleophilic attack under specific conditions, leading to the formation of various derivatives. For instance, it can react with aldehydes or malonitrile in the presence of bases to yield substituted products through domino reactions .
  • Hydrolysis: In acidic or basic conditions, the cyano group can be hydrolyzed to form carboxylic acids, expanding the range of potential derivatives .

Research indicates that 1,10-phenanthroline derivatives exhibit notable biological activities:

  • Antimicrobial Properties: Certain complexes formed with transition metals show significant antimicrobial activity against various pathogens.
  • Anticancer Activity: Some studies have highlighted the potential of 1,10-phenanthroline derivatives in cancer therapy due to their ability to induce apoptosis in cancer cells.
  • Enzyme Inhibition: The compound has been studied for its inhibitory effects on certain enzymes, which could have implications in drug design and development .

Several methods exist for synthesizing 1,10-phenanthroline-2-carbonitrile:

  • Cyclization Reactions: The compound can be synthesized through cyclization reactions involving appropriate precursors such as malonitrile and aromatic aldehydes under basic conditions.
  • Friedländer Synthesis: This method involves the condensation of 2-aminoaryl compounds with carbonyl compounds in the presence of acid catalysts to yield phenanthroline derivatives .
  • Oxidative Methods: Oxidation of specific methyl-substituted phenanthrolines can yield 1,10-phenanthroline-2-carbonitrile under controlled conditions using oxidizing agents like sodium chlorite .

1,10-Phenanthroline-2-carbonitrile finds applications across various domains:

  • Coordination Chemistry: Its ability to form stable metal complexes makes it valuable in catalysis and material science.
  • Sensor Development: The compound is used in developing sensors for detecting metal ions due to its fluorescence properties when complexed with metals.
  • Pharmaceuticals: Its biological activities make it a candidate for drug development, particularly in antimicrobial and anticancer therapies.

Interaction studies highlight how 1,10-phenanthroline-2-carbonitrile interacts with various biological molecules:

  • Metal Ion Binding: The binding affinity of this compound for different metal ions has been extensively studied, revealing insights into its coordination chemistry and potential applications in sensing technologies.
  • Enzyme Interactions: Investigations into its interaction with enzymes have shown that it can act as an inhibitor or modulator, providing pathways for therapeutic applications .

Several compounds share structural similarities with 1,10-phenanthroline-2-carbonitrile. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
1,10-PhenanthrolineContains two nitrogen atoms in the ringsKnown for strong metal ion chelation
1,10-Phenanthroline-5-carbonitrileCyano group at position 5Exhibits different reactivity patterns compared to position 2
2-Amino-phenanthreneAmino group substitutionDisplays different biological activity
2-HydroxyquinolineHydroxy group instead of cyanoOften used in dye applications

The uniqueness of 1,10-phenanthroline-2-carbonitrile lies primarily in its specific position of the cyano group which influences its chemical reactivity and biological activity compared to other derivatives.

XLogP3

2.5

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Wikipedia

1,10-Phenanthroline-2-carbonitrile

Dates

Modify: 2023-08-15

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